Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate
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Overview
Description
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate is an organic compound characterized by its unique structure, which includes a benzoyloxy group and a hydroxyethylamino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2-hydroxybenzoate is then subjected to a benzoylation reaction using benzoyl chloride in the presence of a base like pyridine to form methyl 2-(benzoyloxy)benzoate. Finally, the hydroxyethylamino group is introduced through a nucleophilic substitution reaction with 2-hydroxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoyloxy group may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzyloxy)-5-acetylbenzoate
- Methyl 2-(phenylamino)benzoate
- 2-Methyl-5-hydroxyethylaminophenol
Uniqueness
Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
6964-98-3 |
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Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(18-9-10-19)11-15(14)23-16(20)12-5-3-2-4-6-12/h2-8,11,18-19H,9-10H2,1H3 |
InChI Key |
YHJJIAQYEMRVHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NCCO)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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